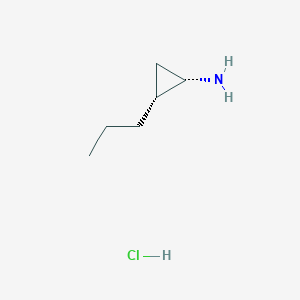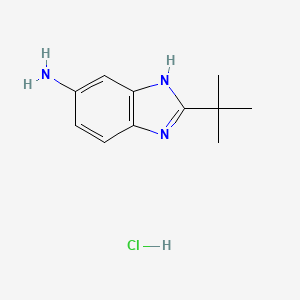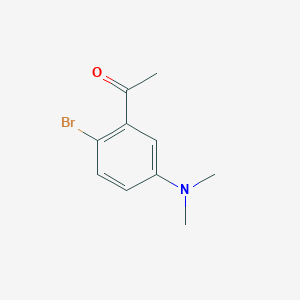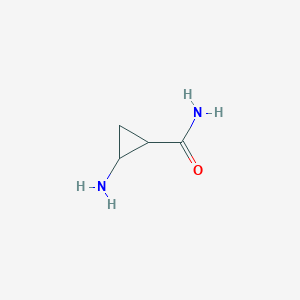![molecular formula C11H31NO2Si3 B11734615 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane](/img/structure/B11734615.png)
2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane: is a complex organosilicon compound This compound is characterized by its unique structure, which includes multiple silicon atoms and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane typically involves the reaction of organosilicon precursors with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methylamino group or other functional groups are oxidized.
Reduction: Reduction reactions may involve the reduction of specific functional groups within the compound.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride may be used.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane is used as a precursor for the synthesis of other organosilicon compounds. It is also studied for its unique reactivity and properties.
Biology: In biological research, this compound may be used to study the interactions of organosilicon compounds with biological molecules. It can also serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicine, the compound’s potential therapeutic applications are explored. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors.
Industry: In industrial applications, the compound is used in the production of advanced materials, coatings, and adhesives. Its unique properties make it suitable for use in high-performance products.
Mecanismo De Acción
The mechanism of action of 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane involves its interaction with specific molecular targets. The methylamino group and silicon atoms play a crucial role in these interactions. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Comparación Con Compuestos Similares
2,2,4,6,6-Pentamethylheptane: A branched alkane with similar structural features but lacking the methylamino group and silicon atoms.
N,N-Bis[3-(methylamino)propyl]methylamine: A compound with a similar methylamino group but different overall structure.
Uniqueness: 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane is unique due to its combination of silicon atoms and a methylamino group This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds
Propiedades
Fórmula molecular |
C11H31NO2Si3 |
|---|---|
Peso molecular |
293.62 g/mol |
Nombre IUPAC |
N-methyl-3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-amine |
InChI |
InChI=1S/C11H31NO2Si3/c1-12-10-9-11-17(8,13-15(2,3)4)14-16(5,6)7/h12H,9-11H2,1-8H3 |
Clave InChI |
ZBPZXFDUBQRMFY-UHFFFAOYSA-N |
SMILES canónico |
CNCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734533.png)
![(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734535.png)
![butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734536.png)
![(2E)-2-[(carbamoylamino)imino]acetic acid](/img/structure/B11734541.png)

![(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734560.png)
![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11734573.png)
![1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734581.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11734589.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11734597.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734603.png)



